N-(4-cyanophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide
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Overview
Description
N-(4-cyanophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyanophenyl group, a dimethyl-nitro-pyrazolyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the pyrazole ring: Starting with a suitable precursor, such as 3,5-dimethyl-4-nitro-1H-pyrazole, which can be synthesized through the reaction of acetylacetone with hydrazine and subsequent nitration.
Attachment of the butanamide group: This can be achieved through an amide coupling reaction, where the pyrazole derivative is reacted with a butanoyl chloride in the presence of a base such as triethylamine.
Introduction of the cyanophenyl group: The final step involves the reaction of the intermediate with 4-cyanophenyl isocyanate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The cyanophenyl group can be reduced to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of corresponding amine derivatives.
Substitution: Formation of substituted amides or other functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyanophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Lacks the nitro group, which may affect its reactivity and biological activity.
N-(4-cyanophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide: Lacks the dimethyl groups, which may influence its steric properties and interactions.
Properties
Molecular Formula |
C16H17N5O3 |
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Molecular Weight |
327.34 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanamide |
InChI |
InChI=1S/C16H17N5O3/c1-11-16(21(23)24)12(2)20(19-11)9-3-4-15(22)18-14-7-5-13(10-17)6-8-14/h5-8H,3-4,9H2,1-2H3,(H,18,22) |
InChI Key |
XDLUIDBVVJUKTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC=C(C=C2)C#N)C)[N+](=O)[O-] |
Origin of Product |
United States |
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